Mycophenolate mofetil

Overview

Description

Mycophenolate mofetil (MMF) is an immunosuppressive prodrug of mycophenolic acid (MPA), a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo synthesis of guanosine nucleotides in T and B lymphocytes, making MMF a potent antiproliferative agent against activated immune cells . MMF is widely used in solid organ transplantation to prevent acute rejection and in autoimmune diseases such as lupus nephritis, pemphigus vulgaris, and systemic sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mycophenolate mofetil is synthesized through the esterification of mycophenolic acid with 2-morpholinoethanol. This reaction typically occurs in the presence of a suitable solvent under azeotropic separation of water . The process involves:

Reaction of mycophenolic acid: with 4-(2-hydroxyethyl)morpholine.

Solvent: Common solvents include ethers.

Conditions: The reaction is carried out under boiling conditions.

Industrial Production Methods: The industrial production of this compound involves several steps:

Isolation: this compound is isolated via solvent removal in vacuo.

Dilution: The product is diluted in solvents such as toluene or ethyl acetate.

Filtration: The catalyst is filtered off.

Washing: The reaction solution is washed with water or a sodium bicarbonate solution.

Extraction: The product is extracted into the aqueous layer, followed by basification and re-extraction into a solvent.

Crystallization: The final product is crystallized and filtered.

Types of Reactions:

Complexation: This compound undergoes complexation reactions with iron (III) ions in the presence of sodium dodecyl sulfate.

Hydrolysis: It is rapidly hydrolyzed to mycophenolic acid after oral administration.

Common Reagents and Conditions:

Iron (III) ions: Used in complexation reactions.

Sodium dodecyl sulfate: Acts as an anionic surfactant in complexation reactions.

Hydrolysis conditions: Occurs in the gastrointestinal tract.

Major Products:

Mycophenolic acid: The primary active metabolite formed from the hydrolysis of this compound.

Scientific Research Applications

Organ Transplantation

MMF is extensively used in solid organ transplantation, including kidney, liver, and heart transplants. It is often combined with calcineurin inhibitors (like tacrolimus or cyclosporine) and corticosteroids to enhance immunosuppression.

- Efficacy : Studies indicate that MMF provides superior protection against acute rejection compared to azathioprine, with a better safety profile .

- Dosage : The typical oral dosage ranges from 1.0 to 1.5 g per day, administered in two doses .

Autoimmune Diseases

MMF has gained recognition for its role in treating various autoimmune conditions:

- Systemic Lupus Erythematosus (SLE) : A randomized clinical trial demonstrated that MMF was more effective than azathioprine in managing new-onset SLE, particularly in patients with high anti-dsDNA antibody titers .

- Lupus Nephritis : MMF is recommended for both induction and maintenance therapy in lupus nephritis, showing significant improvements in renal function and remission rates .

Other Inflammatory Conditions

MMF has shown potential in treating other inflammatory disorders:

- Myasthenia Gravis : Emerging data suggest efficacy in managing this neuromuscular disorder .

- IgA Vasculitis : MMF is considered for severe cases involving renal impairment .

Safety Profile and Side Effects

While generally well-tolerated, MMF can cause side effects including gastrointestinal disturbances, infections due to immunosuppression, and hematological abnormalities. Regular monitoring of blood counts and renal function is essential during treatment.

Case Study 1: Lupus Nephritis Management

In a multicenter study involving Japanese adults with lupus nephritis, patients treated with MMF exhibited improved renal function and lower relapse rates compared to those receiving traditional therapies. The study highlighted the long-term safety and effectiveness of MMF as a cornerstone therapy for this condition .

Case Study 2: SLE Treatment

A randomized trial involving patients with new-onset SLE demonstrated that those treated with MMF had significantly fewer relapses over 24 months compared to those on azathioprine, reinforcing MMF’s role as a first-line therapy in SLE management .

Mechanism of Action

Mycophenolate mofetil is a prodrug that is rapidly converted to mycophenolic acid. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. Consequently, this compound suppresses cell-mediated immune responses and antibody formation .

Comparison with Similar Compounds

Mycophenolate Mofetil vs. Azathioprine

- Mechanism : While both inhibit purine synthesis, azathioprine (a thiopurine) is metabolized to 6-mercaptopurine, interfering with DNA/RNA synthesis broadly. MMF selectively targets IMPDH, reducing lymphocyte proliferation more specifically .

- Efficacy :

- Safety :

- MMF is less myelosuppressive and hepatotoxic than azathioprine but has higher rates of gastrointestinal adverse effects (e.g., diarrhea: 30% with MMF vs. 15% with azathioprine) .

- In chronic hypersensitivity pneumonitis, MMF demonstrated better tolerability, with fewer patients switching due to adverse events (TEAEs: 29% vs. 45% with azathioprine) .

This compound vs. Cyclophosphamide

- Lupus Nephritis: MMF induction therapy showed equivalent remission rates (56%) to intravenous cyclophosphamide but with fewer severe infections (12% vs. 24%) . A study highlighted MMF’s superiority in preserving renal function over cyclophosphamide in hypertensive nephropathy models .

- Safety : Cyclophosphamide carries higher risks of gonadal toxicity and malignancy (e.g., bladder cancer), whereas MMF’s primary risks are opportunistic infections (e.g., CMV) .

This compound vs. Tacrolimus

- Combination Use : MMF is often paired with tacrolimus in transplant regimens. A renal transplant trial showed MMF + tacrolimus reduced acute rejection by 40% compared to historical azathioprine-based regimens .

Key Research Findings and Data Tables

Table 1. Efficacy Comparison in Select Indications

Biological Activity

Mycophenolate mofetil (MMF) is a widely used immunosuppressive agent, primarily known for its role in preventing organ transplant rejection and treating autoimmune diseases. This article explores the biological activity of MMF, focusing on its mechanisms of action, clinical efficacy, safety profiles, and specific applications in various medical conditions.

MMF is a prodrug that is converted into mycophenolic acid (MPA), which inhibits the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). This inhibition selectively affects lymphocytes, particularly T and B cells, leading to decreased proliferation and function of these immune cells. The preferential targeting of lymphocytes makes MMF effective in reducing graft rejection while sparing other immune functions to some extent.

1. Organ Transplantation

MMF is primarily used in solid organ transplantation, particularly renal transplants. It has been shown to significantly reduce the incidence of acute rejection compared to other immunosuppressants like azathioprine. A randomized clinical trial demonstrated that treatment failure occurred in only 34.8% of patients receiving MMF compared to 50% in the azathioprine group within six months post-transplantation .

| Treatment Group | Treatment Failure Rate (%) | Biopsy-Proven Rejection (%) |

|---|---|---|

| MMF 3g | 34.8 | 15.9 |

| MMF 2g | 38.2 | 19.7 |

| Azathioprine | 50.0 | 35.5 |

2. Autoimmune Diseases

MMF has also been investigated for its efficacy in various autoimmune conditions, including systemic lupus erythematosus (SLE) and multiple sclerosis (MS). In a study involving patients with MS, the annualized relapse rate decreased from 1.11 to 0.35 after one year of MMF treatment, indicating significant clinical benefit .

Case Study: SLE Treatment

In a clinical review involving eleven patients with SLE treated with MMF, remission was achieved in ten patients with minimal side effects reported . The median dose was found to be 2 g per day.

3. Hepatitis and Other Infections

MMF has shown antimicrobial activity against various pathogens, including hepatitis C and Pneumocystis jirovecii, despite its immunosuppressive effects . A study on autoimmune hepatitis indicated that 60% of patients achieved biochemical remission after a median treatment duration of 12 weeks .

Safety Profile

While MMF is generally well-tolerated, it is associated with certain adverse effects, primarily gastrointestinal disturbances and an increased risk of infections such as cytomegalovirus (CMV). In the aforementioned renal transplantation study, gastrointestinal toxicity was more common among patients receiving higher doses of MMF .

Adverse Events Reported:

- Gastrointestinal issues

- Increased risk of infections

- Malignancies (noncutaneous)

Chemical Reactions Analysis

Reaction Mechanism

Optimized Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Toluene, xylene, or cyclohexane | |

| Temperature | 70–110°C (reflux) | |

| Catalyst | Alkali metals (Na, K) | |

| Reaction Time | 4–6 hours | |

| Yield | >90% (pharmaceutical grade) |

Degradation Pathways

MMF undergoes hydrolysis and oxidative degradation under varying conditions:

Hydrolytic Degradation

Oxidative Degradation

Hydrogen peroxide induces formation of hydroxylactones and N-oxides :

| Degradant | Structure | Conditions |

|---|---|---|

| Hydroxylactone (Compound 6) | Oxygenated lactone of MPA | pH 3.5–8.2, H₂O₂ |

| N-Oxide of MMF (Compound 3) | Morpholine ring oxidized to N-oxide | pH 6–8.2, H₂O₂ |

Metabolic Reactions

MMF is metabolized in vivo via enzymatic hydrolysis and glucuronidation :

Key Metabolic Steps

-

Glucuronidation :

MPA is conjugated by UDP-glucuronosyltransferases (UGT1A9/2B7) to form MPAG (inactive) . -

Enterohepatic Recirculation :

MPAG is deconjugated back to MPA in the gut, prolonging systemic exposure .

Metabolites

| Metabolite | Enzyme Involved | Pharmacological Activity |

|---|---|---|

| MPAG | UGT1A9/2B7 | Inactive |

| N-(2-carboxymethyl)-morpholine | Hepatic oxidation | Inactive |

| N-Oxide derivatives | Flavin monooxygenases | Inactive |

Critical Impurities

-

Compound V : A lactone impurity formed during synthesis (5-Methoxy-4-methyl-6-[2-(2-methyl-5-oxo-tetrahydro-furan-2-yl)-ethyl]-7-(2-morpholin-4-yl-ethoxy)-3H-isobenzofuran-1-one) .

-

Hydroxylactone (Compound 6) : Degradation product under oxidative stress .

Control Strategies

Electrochemical Behavior

MMF exhibits two irreversible oxidation peaks at +0.84 V and +1.1 V (vs. Ag/AgCl), attributed to phenolic and enolic hydroxyl groups .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing randomized controlled trials (RCTs) evaluating MMF in autoimmune diseases?

To design robust RCTs, researchers should:

- Define primary endpoints (e.g., biopsy-proven rejection rates, drug response duration) and secondary endpoints (e.g., infection rates, renal function via serum creatinine).

- Use stratified randomization to account for variables like age, ethnicity (e.g., higher rejection risk in Black patients ), and comorbidities.

- Incorporate blinding protocols to minimize bias, as seen in studies comparing MMF with methotrexate in graft-versus-host disease (GVHD) prophylaxis .

- Reference standardized scales like the Visual Analog Scale (VAS) for pain or MOMI scale for mucosal lesions in condition-specific trials .

Q. How should safety monitoring be structured in clinical trials involving MMF?

- Baseline investigations : Full blood count (FBC), renal/hepatic function tests, and viral screening (e.g., hepatitis B/C, Epstein-Barr virus) .

- Ongoing monitoring : Track hematologic parameters (e.g., leukopenia), infections, and gastrointestinal adverse events every 2–4 weeks initially .

- Use risk stratification for high-risk populations (e.g., elderly patients or those with prior infections) .

Q. What are validated outcome measures for assessing MMF efficacy in immune-mediated disorders?

- Clinical endpoints : Reduction in disease activity scores (e.g., BVAS for vasculitis) or histologic confirmation of response .

- Laboratory markers : Serum creatinine for renal function, cytokine levels (e.g., IL-6 in sepsis models) , or podocyte apoptosis rates in nephropathy studies .

Advanced Research Questions

Q. How can researchers address heterogeneity and bias in meta-analyses of MMF studies?

- Data extraction standardization : Use uniform sheets to capture study design, population characteristics (dose, follow-up duration), and bias domains (e.g., allocation concealment) .

- Statistical approaches : Apply random-effects models to account for variability and subgroup analyses (e.g., by ethnicity or calcineurin inhibitor type) .

- Risk of bias tools : Utilize Cochrane’s RoB2 or PRISMA guidelines to evaluate study quality, particularly in non-randomized trials .

Q. What preclinical models elucidate MMF’s mechanism in diabetic nephropathy?

- In vivo models : Induce diabetes in rodents and measure glomerular hypertrophy and apoptosis via histopathology. MMF’s inhibition of inosine monophosphate dehydrogenase (IMPDH) reduces lymphocyte infiltration and podocyte injury .

- In vitro assays : Expose podocytes to high glucose and assess IMPDH activity, mTOR pathway modulation, or cytokine secretion (e.g., TGF-β) .

Q. What pharmacokinetic strategies optimize MMF dosing in pharmacogenomic studies?

- Analytical methods : Develop high-performance liquid chromatography (HPLC) protocols for precise quantification of MMF in microemulsions or plasma .

- Therapeutic drug monitoring (TDM) : Correlate mycophenolic acid (MPA) trough levels with clinical outcomes to individualize dosing, especially in patients with renal impairment .

Q. How do MMF and mycophenolic acid (MPA) differ in drug interaction profiles?

- Interaction analysis : Use pharmacovigilance databases to identify major interactions (e.g., with antivirals or immunosuppressants). MMF has 166 major interactions vs. 318 for MPA .

- Mechanistic studies : Investigate UDP-glucuronosyltransferase (UGT) polymorphisms affecting MPA metabolism and bioavailability .

Q. Methodological Challenges and Solutions

Q. How can long-term outcomes (e.g., graft survival) be evaluated in MMF studies?

- Registry-based cohorts : Leverage databases like the US Renal Data System (USRDS) to track graft loss and mortality over 5–10 years .

- Composite endpoints : Combine acute rejection, chronic GVHD, and non-relapse mortality in survival analyses .

Q. What experimental designs mitigate confounding in studies comparing MMF with other immunosuppressants?

- Crossover trials : Compare MMF and azathioprine in the same cohort to control for interpatient variability .

- Propensity score matching : Adjust for baseline differences in observational studies (e.g., age, transplant type) .

Q. How can researchers standardize bleeding assessments in MMF trials for hematologic conditions?

Properties

IUPAC Name |

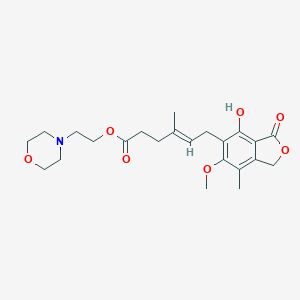

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023340 | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

637.6±55.0 | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation. | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

128794-94-5, 115007-34-6 | |

| Record name | Mycophenolate mofetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 115007-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93-94, 93-94 °C | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.